![molecular formula C10H11BrN2O2S B1525048 3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 1249029-18-2](/img/structure/B1525048.png)
3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H11BrN2O2S and its molecular weight is 303.18 g/mol. The purity is usually 95%.
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Biological Activity
3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and cytotoxic effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₃BrN₂O₂S
- Molecular Weight : 329.23 g/mol
This structure includes a bromothiophene moiety which is significant for its biological interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. A study on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. For instance, it was found to scavenge free radicals effectively, contributing to its protective effects against oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Cytotoxic Effects
Cytotoxicity studies have shown that this compound exhibits selective toxicity towards cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human cancer cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .
Case Studies
Study | Findings |
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Study A | Evaluated the anti-inflammatory effects in murine models; showed significant reduction in edema. |
Study B | Investigated antioxidant properties using DPPH assay; demonstrated high radical scavenging activity (IC50 = 15 µM). |
Study C | Assessed cytotoxicity against breast cancer cell lines; reported IC50 values of 25 µM, indicating potent activity. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Scavenging Free Radicals : Its structure allows it to interact with reactive oxygen species (ROS), mitigating oxidative stress.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Properties
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOLCMVPZBRLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC(=CS2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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